molecular formula C12H12ClN3S B479692 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 857495-78-4

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B479692
M. Wt: 265.76g/mol
InChI Key: LZLJBOBKQPCCCB-UHFFFAOYSA-N
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Description

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol (4A5C4M) is a new and novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to lab experiments. 4A5C4M is a small molecule that can be synthesized in a relatively straightforward manner and has a number of advantages over other compounds of similar structure.

Scientific Research Applications

Synthesis and Derivative Formation

4-Allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of novel compounds. For instance, it has been used to create Schiff bases containing a 1,2,4-triazole ring. These Schiff bases have been characterized using IR, NMR spectroscopy, and elemental analyses, highlighting their unique structural features (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010). Additionally, a variety of 1,2,4-triazoles and their Schiff and Mannich base derivatives have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

This compound has also shown potential as a corrosion inhibitor. Studies have explored its effectiveness in protecting mild steel in acidic solutions. Electrochemical impedance spectroscopy and scanning electron microscopy have been used to demonstrate the protective properties of these triazole-thiols on metal surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Antimicrobial and Antitumor Activity

Some derivatives of 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activities. These studies provide insights into the potential therapeutic applications of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, the synthesis and investigation of 4,5-substituted 4H-1,2,4-triazole-3-thiols have revealed some derivatives with antitumor activity, demonstrating their relevance in medicinal chemistry (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-3-6-16-11(14-15-12(16)17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJBOBKQPCCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)N2CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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